Product packaging for Ethyl diphenylphosphinate(Cat. No.:CAS No. 1733-55-7)

Ethyl diphenylphosphinate

Cat. No.: B161188
CAS No.: 1733-55-7
M. Wt: 246.24 g/mol
InChI Key: QRJASDLTCXIYRK-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, hold a position of considerable importance in numerous areas of chemical research and industry. frontiersin.orgtaylorandfrancis.com Their utility stems from the unique electronic and steric properties conferred by the phosphorus atom, which can exist in various oxidation states and coordination environments. These compounds are integral to medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 types of phosphorus-based pesticides on the market. frontiersin.org

In the realm of medicine, organophosphorus compounds are indispensable. jelsciences.com They are found in nature as vital molecules like adenosine (B11128) triphosphate (ATP), which is central to energy metabolism in all living cells. jelsciences.com Synthetic organophosphorus compounds have been developed as potent therapeutic agents, including antiviral drugs and bisphosphonates for treating bone disorders. jelsciences.com Furthermore, their ability to form stable complexes with metals makes them valuable in medical imaging and as agents for metal ion removal. jelsciences.com

The applications of organophosphorus compounds extend to organic synthesis, where they serve as crucial reagents and ligands. frontiersin.org For instance, phosphonates are widely used in the Horner-Wadsworth-Emmons reaction for alkene synthesis, and phosphines are vital ligands in metal-catalyzed cross-coupling reactions. frontiersin.org In materials science, organophosphorus compounds are recognized for their excellent flame-retardant properties, offering low smoke and toxicity. frontiersin.org Their strong coordination ability with metals also makes them effective extractants in various industrial processes. frontiersin.org

Overview of Phosphinate Ester Classes

Phosphinates, also known as phosphinic acid esters, are a specific class of organophosphorus compounds characterized by the general formula R₂P(O)OR'. They contain a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two organic residues (R), and single-bonded to an alkoxy or aryloxy group (OR').

Phosphinates are valuable intermediates and building blocks in synthetic organic chemistry. semanticscholar.org They are structurally related to phosphonates and phosphates but are distinguished by the number of direct phosphorus-carbon bonds. This structural feature imparts a unique set of chemical and physical properties.

The synthesis of phosphinate esters can be achieved through several established methods. A common approach involves the reaction of phosphinic chlorides with alcohols or phenols. semanticscholar.org Another significant route is the Michaelis-Arbuzov reaction, a versatile method for forming P-C bonds. wikipedia.orgbenthamdirect.com This reaction typically involves the treatment of a phosphinite with an alkyl halide. wikipedia.org The Pudovik reaction, which involves the addition of a P-H bond across a C=N or C=C double bond, also provides a pathway to phosphinate derivatives. mdpi.comwikipedia.orgresearchgate.net Additionally, the esterification of phosphinic acids is a direct method for preparing phosphinates. semanticscholar.orgorganic-chemistry.org

Research Trajectories for Ethyl Diphenylphosphinate (B8688654) and Related Systems

Ethyl diphenylphosphinate, with its two phenyl groups and an ethoxy group attached to the central phosphorus atom, is a representative member of the phosphinate ester family. Research interest in this compound and its analogues is driven by their potential applications across various scientific disciplines.

One major research trajectory focuses on the use of this compound as a building block in organic synthesis. Its reactivity allows for transformations that can introduce the diphenylphosphinoyl group into more complex molecules. For example, it can undergo hydrolysis to yield diphenylphosphinic acid, a useful precursor for other organophosphorus compounds. researchgate.net

Another significant area of investigation is the application of this compound and related compounds in materials science, particularly as flame retardants. guidechem.com The phosphorus-containing moiety can impart fire-retardant properties to polymers, making them safer for various applications. colab.ws

Furthermore, the coordination chemistry of phosphinates, including this compound, is an active area of research. The phosphoryl (P=O) group can act as a ligand, forming complexes with various metal ions. This property is being explored for applications in catalysis and materials design. frontiersin.org The synthesis of novel phosphinate derivatives with tailored electronic and steric properties continues to be a focus, aiming to develop new catalysts and functional materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O2P B161188 Ethyl diphenylphosphinate CAS No. 1733-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethoxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJASDLTCXIYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354763
Record name ethyl diphenylphosphinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-55-7
Record name ethyl diphenylphosphinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diphenylphosphinate
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Advanced Synthetic Methodologies for Ethyl Diphenylphosphinate Derivatives

Evolution of Synthetic Pathways for Phosphinate Esters

The synthesis of phosphinate esters, including ethyl diphenylphosphinate (B8688654), has undergone significant evolution, moving from classical methods to more sophisticated and efficient catalytic systems. These advancements have been driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance.

Phosphoryl Radical-Initiated Atherton–Todd-Type Reactions

The Atherton–Todd reaction is a classical method for the synthesis of phosphinates, phosphoramidates, and phosphates. nih.govwikipedia.org Traditionally, this reaction utilizes dialkyl phosphites, a base, and carbon tetrachloride as a halogenating agent. wikipedia.org However, the high toxicity of carbon tetrachloride has prompted the development of modified Atherton–Todd protocols.

A significant advancement is the development of a phosphoryl radical-initiated Atherton–Todd-type reaction. rsc.orgrsc.org This novel approach uses air as a radical initiator and chloroform (B151607) as the halogenating reagent, offering a more environmentally benign alternative to carbon tetrachloride. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing high yields of phosphinates. rsc.org For instance, the reaction of diphenylphosphine (B32561) oxide with ethanol (B145695) in the presence of chloroform and DBU under an air atmosphere affords ethyl diphenylphosphinate in excellent yield. rsc.org

The proposed mechanism involves the deprotonation of the P(O)-H compound by a base, followed by autoxidation with O₂ to generate a phosphoryl radical. rsc.org This radical then abstracts a chlorine atom from chloroform to form a phosphoryl chloride intermediate, which subsequently reacts with an alcohol to yield the desired phosphinate ester. rsc.org

Table 1: Comparison of Traditional and Radical-Initiated Atherton–Todd Reactions

FeatureTraditional Atherton–ToddPhosphoryl Radical-Initiated Atherton–Todd
Halogenating Agent Carbon tetrachloride (CCl₄)Chloroform (CHCl₃)
Initiator Not radical-basedAir (O₂)
Toxicity Profile HighLower
Reaction Conditions Often requires heatingMild (room temperature)
Yields VariableGenerally high (up to 99%) rsc.org

Palladium-Catalyzed Direct Diarylation Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-phosphorus bonds, enabling the synthesis of a wide array of organophosphorus compounds, including diarylphosphinates. A notable development is the direct diarylation of sodium hypophosphite. mdpi.comresearchgate.net This "one-pot" method utilizes stable, green, and inexpensive sodium hypophosphite as the phosphorus source, reacting it with aryl halides and alcohols in the presence of a palladium catalyst to form diarylphosphinates. mdpi.comresearchgate.net This approach is step-efficient and demonstrates good functional group tolerance, providing moderate to excellent yields. mdpi.comresearchgate.net

Another strategy involves the palladium-catalyzed α-arylation of benzylic phosphonates. nih.govnih.gov This deprotonative cross-coupling process (DCCP) allows for the introduction of aromatic groups onto benzylic phosphonates, leading to the formation of diarylmethyl phosphonates. nih.govnih.gov The reaction between benzyl (B1604629) diisopropyl phosphonate (B1237965) derivatives and aryl bromides, catalyzed by a Pd(OAc)₂/CataCXium A system, proceeds in good to excellent yields. nih.gov

Synthesis from Phosphinic Chlorides and Alcohols

A well-established and widely used method for the synthesis of phosphinate esters is the reaction of a phosphinic chloride with an alcohol. acs.orgresearchgate.net This reaction typically proceeds in the presence of a tertiary amine, which acts as a base to neutralize the hydrogen chloride byproduct. acs.org For example, this compound can be synthesized by reacting diphenylphosphinic chloride with ethanol in the presence of triethylamine. researchgate.net

An alternative approach involves the in-situ generation of the phosphinic chloride. Diphenylchlorophosphine can be oxidized with dimethyl sulfoxide (B87167) to form diphenylphosphinic chloride, which then reacts with the desired alcohol without the need for isolation of the intermediate. acs.org This method minimizes handling of the reactive acid chloride and can lead to high yields of the corresponding phosphinate ester. acs.org

Stereoselective Synthesis of Phosphinate Esters

The synthesis of P-stereogenic phosphinates, which possess a chiral phosphorus center, is a challenging yet crucial area of research due to their application in asymmetric catalysis and medicinal chemistry. nih.govmdpi.com Several strategies have been developed to achieve stereocontrol in the synthesis of these compounds.

One approach involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the phosphinate structure to direct the stereochemical outcome of a reaction, and are subsequently removed. Another powerful technique is the resolution of racemic mixtures of H-phosphinates. mdpi.comrsc.org This can be achieved through the use of chiral resolving agents, such as spiro-TADDOL, which form diastereomeric complexes that can be separated. rsc.org The separated diastereomers can then be converted to the desired enantiomerically pure P-stereogenic compounds. rsc.org

Catalytic asymmetric synthesis represents a more efficient and atom-economical approach. nih.gov Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been successfully applied to the synthesis of P-stereogenic phosphinates and phosphine (B1218219) oxides, achieving high enantiomeric excesses. nih.gov Additionally, enzymatic resolutions using phosphotriesterases have been shown to be highly stereoselective for the hydrolysis of phosphinate esters, providing a route to enantiomerically pure phosphinates. nih.gov

Novel Phosphorylation Strategies

Recent research has focused on developing more direct and efficient methods for the formation of the P-O bond in phosphinate esters, moving away from the use of pre-activated phosphorus reagents.

Direct Phosphorylation via R₂P(O)H and ROH Coupling

The direct coupling of secondary phosphine oxides (R₂P(O)H) with alcohols (ROH) represents a highly atom-economical approach to the synthesis of phosphinate esters. This transformation avoids the pre-formation of reactive phosphorus halides.

One such method involves a t-BuONa-mediated cross-dehydration coupling of alcohols and P(O)H compounds. nih.gov This reaction provides an efficient route to alkylphosphine oxides. A proposed mechanism involves the dehydration of the alcohol to form an alkene, followed by the regioselective hydrophosphorylation of the alkene. nih.gov

Another approach utilizes uronium-based salts as coupling reagents for the direct esterification of P(O)-OH compounds with alcohols at room temperature. researchgate.net This method is tolerant of a wide range of alcohols, including phenols, and provides good to excellent yields of the corresponding phosphinates, phosphonates, and phosphates. researchgate.net

Lewis acid catalysis has also been employed to facilitate the reaction between dialkyl H-phosphonates or diarylphosphine oxides and alcohols, leading to the construction of C-P bonds through nucleophilic substitution. researchgate.net

Microwave-Assisted P–C Coupling Methodologies

The formation of phosphorus-carbon (P-C) bonds is a fundamental step in the synthesis of many organophosphorus compounds, including this compound. Transition metal-catalyzed cross-coupling reactions, particularly the Hirao reaction, are pivotal for this transformation. tandfonline.com The application of microwave (MW) irradiation has emerged as a powerful tool to enhance these coupling reactions, offering significant advantages in terms of efficiency, economy, and environmental impact. tandfonline.comresearchgate.net Microwave technology can improve yields and selectivity, and in some cases, allows for reactions to proceed without a solvent or catalyst. tandfonline.com

The Hirao reaction and its variations are used to couple aryl halides or triflates with H-phosphinates, such as ethyl phenyl-H-phosphinate, to form the desired diarylphosphinate products. tandfonline.commdpi.com The use of microwave irradiation accelerates these reactions, drastically reducing reaction times from hours to minutes and often leading to higher product yields compared to conventional heating methods. tandfonline.comprimescholars.com

A significant advancement in this area is the development of P-ligand-free catalyst systems. primescholars.com In these protocols, a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) is used as a catalyst precursor without the need for costly and often air-sensitive phosphine ligands. mdpi.comrsc.org Instead, a slight excess of the phosphorus reagent, such as ethyl phenyl-H-phosphinate, can act as the ligand for the active palladium(0) catalyst via its trivalent tautomeric form (>P-OH). mdpi.com This approach is not only more economical but also represents a greener synthetic route. mdpi.comprimescholars.com

Research has demonstrated the successful P-C coupling of less reactive chloroarenes with reagents like ethyl phenyl-H-phosphinate using a Pd(OAc)₂ catalyst precursor and an alkali carbonate base under microwave irradiation. mdpi.com Similarly, bromoarenes can be coupled with alkyl phenyl-H-phosphinates using a ligand-free Pd(OAc)₂ catalyst under microwave-assisted and often solvent-free conditions. rsc.org

Detailed Research Findings: Microwave-Assisted P-C Coupling for Phosphinate Synthesis
Aryl HalideP-ReagentCatalyst SystemBaseConditionsProduct TypeReference
BromoarenesAlkyl phenyl-H-phosphinatesP-ligand-free Pd(OAc)₂TriethylamineMicrowave-assisted, often solvent-freeAlkyl diphenylphosphinates rsc.org
ChlorobenzeneEthyl phenyl-H-phosphinatePd(OAc)₂ (10%) / Excess P-reagentCs₂CO₃ or K₂CO₃Microwave, Ethanol or Acetonitrile (B52724), 135–150 °CThis compound mdpi.com
Aryl halidesH-phosphinatesPd catalystsNot specifiedMicrowave-assistedPhosphinic esters tandfonline.com

Beyond the synthesis of the parent compound, microwave assistance is also effective for preparing more complex derivatives. For instance, a practical microwave-assisted method has been developed for the oxidative addition of alkyl phenyl-H-phosphinates to acetylenes, enabling the synthesis of novel benzo[b]phosphole oxide derivatives under mild conditions and with short reaction times. researchgate.net

Green Chemistry Approaches in Phosphinate Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com In the synthesis of phosphinates, this involves a shift away from traditional methods that often use expensive and hazardous reagents, toward more sustainable and environmentally benign alternatives. researchgate.net

Microwave-assisted synthesis is a cornerstone of green chemistry in this field. rsc.org As detailed in the previous section, MW irradiation significantly reduces reaction times and energy consumption. primescholars.com Furthermore, it often enables reactions to be performed under solvent-free conditions, which is a key principle of green chemistry. rsc.orgrsc.org The ability to conduct P-C coupling reactions of bromoarenes with alkyl phenyl-H-phosphinates without a solvent is a prime example of this advantage. primescholars.comrsc.org

Another critical green innovation is the move toward P-ligand-free catalysis. researchgate.net The elimination of auxiliary phosphine ligands reduces cost and environmental burden. primescholars.com The use of the phosphorus reagent itself as a ligand source is an elegant and atom-economical solution. mdpi.com This approach has been successfully applied in the microwave-assisted Hirao reaction for the synthesis of various phosphinates, phosphonates, and phosphine oxides. primescholars.com

Direct esterification of phosphinic acids powered by microwaves is another green alternative to traditional synthesis. researchgate.net Conventional methods often involve reacting phosphinic chlorides with alcohols in the presence of a tertiary amine base, a process that is not considered "green" and uses expensive phosphorus reagents. primescholars.comresearchgate.net In contrast, certain phosphinic acids can be directly esterified with simple alcohols under microwave irradiation, avoiding the need for chlorinating agents and organic bases. researchgate.nettandfonline.com

The development of sustainable protocols extends to the choice of reagents and catalysts. For example, using a recyclable polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzyl phosphonates avoids volatile organic solvents and reactive metals. frontiersin.org Similarly, the direct cross-coupling of benzylic alcohols with hypophosphorous acid provides a phosphorus trichloride-free, atom-economical route to H-phosphinic acids, which are versatile precursors for other phosphinates. nih.gov These methods exemplify the broader trend toward creating safer, more efficient, and environmentally responsible synthetic pathways in organophosphorus chemistry. sciencedaily.com

Comparison: Traditional vs. Green Phosphinate Synthesis
ParameterTraditional Method (e.g., Chloride Route)Green Chemistry Approach
P-ReagentPhosphinic chloridesPhosphinic acids, H-phosphinates
Key ReactionReaction with alcohol using a tertiary amine baseMicrowave-assisted direct esterification or P-C coupling
CatalystOften requires expensive/toxic P-ligands for couplingP-ligand-free systems (e.g., Pd(OAc)₂)
SolventTypically uses apolar organic solventsSolvent-free conditions or benign solvents (e.g., water, PEG)
By-productsAmine hydrochloridesWater (in direct esterification), or minimal by-products
Energy/TimeConventional heating, often long reaction timesMicrowave irradiation, rapid reactions

Mechanistic Investigations of Ethyl Diphenylphosphinate Reactions

Nucleophilic Substitution at the P=O Center

Nucleophilic substitution reactions at the phosphorus-oxygen double bond (P=O) are central to the chemistry of ethyl diphenylphosphinate (B8688654) and related organophosphorus compounds. sapub.orgresearchgate.net These reactions are pivotal in numerous biological processes and have practical applications in various fields, including agriculture and industry. researchgate.netscispace.com The mechanism of these substitution reactions can be broadly categorized into two main pathways: a concerted process and a stepwise process. sapub.orgresearchgate.net

The concerted mechanism involves a single transition state where the formation of the new bond with the nucleophile and the breaking of the bond with the leaving group occur simultaneously. sapub.orgresearchgate.net In contrast, the stepwise mechanism proceeds through the formation of a distinct, metastable pentacoordinate intermediate. sapub.orgresearchgate.net The determination of which pathway is operative depends on several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. sapub.org

The dichotomy between concerted and stepwise mechanisms is a key area of investigation in the nucleophilic substitution reactions of phosphinates. sapub.orgresearchgate.net In a concerted (SN2-like) process, the reaction proceeds through a single pentacoordinate transition state. researchgate.netfrontiersin.org This pathway is often favored with good leaving groups and strong nucleophiles.

Conversely, a stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgresearchgate.net This pathway can have either the formation of the intermediate or its breakdown as the rate-determining step (RDS). For instance, the aminolysis of some aryl diphenylphosphinates in acetonitrile (B52724) has been proposed to proceed through a zwitterionic pentacoordinate intermediate, with its breakdown being the RDS. sapub.orgscispace.com In contrast, the alkaline hydrolysis of aryl diphenylphosphinates is suggested to proceed via a pentacoordinate intermediate where its formation is the rate-determining step. sapub.org

The change from a concerted to a stepwise mechanism can be influenced by the properties of the reactants. For example, in the pyridinolysis of certain phosphate (B84403) esters, a shift from a concerted to a stepwise mechanism is observed as the basicity of the attacking pyridine (B92270) increases. sapub.orgscispace.com Similarly, for some reactions, a concerted mechanism is proposed with weakly basic anilines, while a stepwise mechanism with a rate-limiting departure of the leaving group is suggested for strongly basic anilines. scispace.com

The geometry and stability of pentacoordinate species, whether they are transition states or intermediates, are crucial in determining the reaction mechanism. acs.org In these structures, the attacking nucleophile and the leaving group typically occupy the apical positions in a trigonal bipyramidal (TBP) geometry to minimize steric hindrance and facilitate the reaction trajectory. sapub.orgscispace.com

Theoretical studies have supported the existence of these TBP-5C transition states. scispace.com The nature of the substituents on the phosphorus atom significantly influences the stability and properties of these pentacoordinate species. The apicophilicity, which is the preference of a substituent to occupy an apical position, plays a significant role. acs.org

In some instances, the nucleophilic attack can occur from the front side, leading to a hydrogen-bonded, four-center-type transition state, as opposed to the more common backside attack that results in a TBP-5C transition state. scispace.com The direction of attack can be influenced by factors such as the size of the nucleophile. scispace.com

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms by systematically varying substituents on the reactants and observing the effect on the reaction rate. researchgate.netwikipedia.org The Hammett, Brønsted, and Yukawa-Tsuno equations are commonly applied LFERs in the study of organophosphorus reaction mechanisms. sapub.orgresearchgate.net

The Hammett equation relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). A linear Hammett plot is indicative of a consistent reaction mechanism across the series of substituted compounds. researchgate.net

For the alkaline hydrolysis of Y-substituted-phenyl diphenylphosphinates, Hammett plots correlated with σ- constants often show better correlation than with σ° constants, though scattered points can occur. sapub.orgresearchgate.net A good Hammett plot for the imidazole-catalyzed hydrolysis of diphenylphosphinate esters has been used to argue for a general-base mechanism and a stepwise displacement. rsc.org In some cases, a curved Hammett plot can indicate a change in the rate-determining step or a change in the transition state structure. researchgate.net

Hammett Equation Data for Diphenylphosphinate Reactions
Reactionρ ValueCorrelation ConstantConclusion
Alkaline hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates with OH⁻0.95σ⁻Concerted mechanism. sapub.orgresearchgate.net
Reactions of Y-Substituted-Phenyl Diphenylphosphinates with EtO⁻2.11σ⁻Concerted mechanism. researchgate.net
Imidazole-catalyzed hydrolysis of aryl diphenylphosphinates at 25°C2.88σGeneral-base catalysis, stepwise mechanism. rsc.org

The Brønsted equation relates the logarithm of the rate constant to the pKa of the nucleophile or the leaving group, providing insight into the degree of bond formation or cleavage in the transition state. wikipedia.org The Brønsted coefficients, βnuc and βlg, quantify the sensitivity of the reaction rate to the basicity of the nucleophile and leaving group, respectively. sapub.org

Linear Brønsted-type plots are often indicative of a single, consistent reaction mechanism. For example, the linear Brønsted-type plot for the reaction of 2,4-dinitrophenyl diphenylphosphinate with primary amines (βnuc = 0.53) suggests a concerted mechanism. sapub.orgscispace.comnih.gov Similarly, a linear plot for the reactions of substituted-phenyl diphenylphosphinates with hydroxide (B78521) ions (βlg = -0.36) also supports a concerted pathway. sapub.orgresearchgate.net A biphasic Brønsted plot, however, can signal a change in the reaction mechanism. sapub.orgscispace.com

Brønsted Coefficients for Diphenylphosphinate Reactions
Reactionβ ValueInterpretation
2,4-Dinitrophenyl diphenylphosphinate with primary aminesβnuc = 0.53Concerted mechanism, later transition state. sapub.orgscispace.comnih.gov
Aryl diphenylphosphinates with ethylamine (B1201723)βlg = -0.81Concerted mechanism. sapub.orgscispace.comnih.gov
Y-Substituted-Phenyl Diphenylphosphinates with OH⁻βlg = -0.36Concerted mechanism. sapub.orgresearchgate.net
4-Nitrophenyl diphenylphosphinate with aryloxidesLinear PlotConcerted mechanism. sapub.orgscispace.com

The Yukawa-Tsuno equation is an extension of the Hammett equation that accounts for the resonance effects of substituents. It is particularly useful when there is significant charge development or delocalization in the transition state. The equation is given by log(k/k0) = ρ(σ + r(σ+ - σ)), where 'r' is a parameter that reflects the extent of resonance contribution. researchgate.net

In the context of ethyl diphenylphosphinate reactions, Yukawa-Tsuno plots have provided strong evidence for concerted mechanisms. For instance, the reactions of Y-substituted-phenyl diphenylphosphinates with hydroxide ion show an excellent linear correlation with a ρ value of 0.95 and an r value of 0.55, implying partial negative charge development on the oxygen atom of the leaving group in a concerted process. sapub.orgresearchgate.net Similarly, the reaction of aryl diphenylphosphinate with ethylamine gives an excellent linear Yukawa-Tsuno plot with ρ = 2.24 and r = 0.22, further supporting a concerted mechanism. researchgate.netscispace.comnih.gov

Yukawa-Tsuno Parameters for Diphenylphosphinate Reactions
Reactionρ Valuer ValueConclusion
Y-Substituted-Phenyl Diphenylphosphinates with OH⁻0.950.55Concerted mechanism with partial charge development on the leaving group. sapub.orgresearchgate.net
Aryl diphenylphosphinate with ethylamine2.240.22Concerted mechanism. researchgate.netscispace.comnih.gov
Brønsted-Type Plots and Basicity Effects

Kinetic Isotope Effects (KIEs) in Phosphoryl Transfer

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the transition state structures of chemical reactions. By measuring the change in reaction rate upon isotopic substitution at a particular atomic position, detailed information about bond formation and cleavage in the rate-determining step can be obtained. In the context of phosphoryl transfer reactions, including those involving phosphinate esters, KIEs can help to distinguish between associative (where bond formation to the nucleophile is advanced) and dissociative (where bond cleavage of the leaving group is advanced) mechanisms.

While specific experimental KIE data for the reactions of this compound are not extensively available in the surveyed literature, the principles of KIEs in phosphoryl transfer reactions are well-established. For a hypothetical nucleophilic substitution at the phosphorus center of this compound, a primary KIE would be expected if the nucleophile or the leaving group contains an atom with a heavier isotope (e.g., ¹⁸O in an attacking hydroxide or in the ethoxy leaving group). A normal KIE (>1) for the leaving group would suggest significant P-O bond cleavage in the transition state, characteristic of a more dissociative pathway. Conversely, an inverse KIE (<1) would indicate a tighter transition state with increased bond order to the leaving group. Secondary KIEs, involving isotopic substitution at non-reacting positions, can also provide valuable information about changes in hybridization and bonding at the transition state. For instance, deuterium (B1214612) substitution in the ethyl group could probe steric effects and hyperconjugation in the transition state.

Influence of Nucleophile and Leaving Group Nature

The rates and mechanisms of nucleophilic substitution reactions at the phosphorus atom of phosphinate esters are profoundly influenced by the nature of both the incoming nucleophile and the departing leaving group.

Systematic studies on the aminolysis of a series of Y-substituted phenyl diphenylphosphinates have provided significant insights into the role of the leaving group. The reactivity of these esters is highly dependent on the electronic properties of the substituent on the phenyl leaving group. Electron-withdrawing groups on the phenoxide leaving group increase the rate of reaction by stabilizing the developing negative charge on the leaving group in the transition state. This is evidenced by the linear Brønsted-type plots obtained from these studies. For instance, the reaction of a series of X-substituted phenyl diphenylphosphinates with ethylamine resulted in a linear Brønsted-type plot with a βlg value of -0.81. nih.gov Similarly, the reactions with piperidine (B6355638) yielded a βlg of -0.66. nih.gov The alkaline hydrolysis of Y-substituted-phenyl diphenylphosphinates also shows a linear Brønsted-type plot with a βlg of -0.36. doi.or.kr The Yukawa-Tsuno plot for the reaction with ethylamine gives an excellent linear correlation with a ρ value of 2.24 and an r value of 0.22, suggesting a concerted mechanism. scispace.com

The nature of the nucleophile also plays a critical role. In the aminolysis of 2,4-dinitrophenyl diphenylphosphinate, the reactivity of primary and secondary amines has been compared. A linear Brønsted-type plot with a βnuc value of 0.53 was obtained for reactions with primary amines. nih.gov This value is slightly larger than the βnuc of 0.38 reported for secondary amines, suggesting that the reactions with primary amines proceed through a later transition state with more bond formation. nih.gov Interestingly, while weakly basic primary amines are less reactive than secondary amines of similar basicity, the highly basic ethylamine is about twice as reactive as piperidine towards 2,4-dinitrophenyl diphenylphosphinate, despite being less basic. nih.gov This highlights that factors other than basicity, such as solvation effects and the structure of the transition state, are important in determining nucleophilic reactivity. scispace.com

Table 1: Second-order rate constants for the aminolysis of 2,4-dinitrophenyl diphenylphosphinate with various amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C nih.gov

AminepKak (M⁻¹s⁻¹)
Ethylamine10.6710.0
Glycine ethyl ester7.660.136
Piperidine11.025.26
Morpholine8.650.656

Table 2: Second-order rate constants for the reaction of Y-substituted-phenyl diphenylphosphinates with ethylamine in 80 mol % H₂O/20 mol % DMSO at 25.0 °C nih.gov

Substituent (Y)pKa of leaving groupk (M⁻¹s⁻¹)
2,4-(NO₂)₂3.9010.0
4-NO₂7.140.262
4-CHO7.660.110
4-CN7.950.0813
3-Cl9.020.0216
4-Cl9.380.0110
H9.950.00316
3-CH₃10.080.00229
4-CH₃10.260.00174

Stereochemical Outcomes in Phosphinate-Involving Reactions

The stereochemistry of reactions at the phosphorus center of phosphinates provides crucial mechanistic information. Depending on the reaction type and conditions, either inversion or retention of configuration at the phosphorus atom can be observed.

Perkow-Type Reactions and Enol Phosphinate Stereochemistry

The Perkow reaction involves the reaction of a trialkyl phosphite (B83602) with a haloketone to form a vinyl phosphate. A related reaction occurs between ethyl diphenylphosphinite and α,α-dibromoketones. The stereochemistry of the resulting enol phosphinate is of significant mechanistic interest. It has been shown that the reaction of ethyl diphenylphosphinite with α,α-dibromoacetophenone gives a solid O-(1-phenyl-2-bromovinyl)diphenylphosphinate as a single stereoisomer. nih.gov This stereoselectivity is linked to the mechanism, which is proposed to involve a nucleophilic attack of the phosphinite on the bromine atom, leading to an enolate phosphonium (B103445) ion-pair that subsequently reacts to form the product. nih.gov The observed Z configuration for the enol phosphinate product is consistent with this proposed "bromophilic" attack mechanism. nih.gov This stereochemical outcome is analogous to that observed in the Perkow reaction of several α-haloketones with trialkyl phosphites, where the major stereoisomer is also the Z-enol phosphate. nih.gov

Stereochemistry of O-(1-Phenyl-2-bromovinyl)diphenylphosphinate Formation

The stereochemistry of O-(1-phenyl-2-bromovinyl)diphenylphosphinate, formed from the reaction of α,α-dibromoacetophenone with ethyl diphenylphosphinite, has been definitively established as the Z configuration through single-crystal X-ray analysis. nih.gov This experimental confirmation validates the mechanistic proposals that predict this specific stereochemical outcome. The Z configuration arises from a mechanism featuring nucleophilic attack on the bromine by the phosphinite, which generates an enolate phosphonium ion-pair. The subsequent intramolecular reaction within this ion pair leads to the observed stereoisomer. nih.gov

Hydrolysis Mechanisms of Phosphinate Esters

The hydrolysis of phosphinate esters is a fundamental reaction that has been studied under both acidic and alkaline conditions to understand the factors governing the cleavage of the P-O-C linkage.

Alkaline Hydrolysis Kinetics and Steric Hindrance Effects

The alkaline hydrolysis of phosphinate esters is significantly influenced by steric hindrance around the phosphorus center. Studies on a series of ethyl dialkylphosphinates have shown a dramatic decrease in the rate of hydrolysis as the steric bulk of the alkyl groups increases. For example, a comparison of the relative rates of alkaline hydrolysis for ethyl diethylphosphinate, ethyl diisopropylphosphinate, and ethyl di-tert-butylphosphinate demonstrates this pronounced steric effect. The rate constants decrease significantly with increasing steric hindrance.

The alkaline hydrolysis of aryl diphenylphosphinates has also been investigated. The reaction of Y-substituted-phenyl diphenylphosphinates with hydroxide ion proceeds via a concerted mechanism. doi.or.kr The rate of hydrolysis is sensitive to the electronic nature of the substituent on the aryl leaving group, with electron-withdrawing groups accelerating the reaction. mdpi.com

Table 3: Relative Rate Constants for the Alkaline Hydrolysis of Ethyl Dialkylphosphinates

CompoundRelative Rate Constant
Ethyl diethylphosphinate (at 70 °C)260
Ethyl diisopropylphosphinate (at 120 °C)41
Ethyl di-tert-butylphosphinate (at 120 °C)0.08

Data adapted from a review on the hydrolysis of phosphinates and phosphonates. mdpi.com

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of phosphinate esters, including this compound, is a significant transformation for the synthesis of phosphinic acids. researchgate.net These reactions are typically performed by heating the ester in the presence of an acid catalyst, with hydrochloric acid being a frequently used agent. researchgate.net The investigation into the mechanisms of these reactions reveals detailed insights into the role of the catalyst, the structure of the ester, and the reaction conditions.

Research into the acid-catalyzed hydrolysis of phosphinates has identified several potential mechanistic pathways. The most common routes include the AAc2 mechanism, which involves a bimolecular nucleophilic attack by water on the phosphorus atom with P-O bond cleavage, and the AAl1 mechanism, a unimolecular pathway characterized by C-O bond cleavage. nih.govmdpi.com Studies on compounds analogous to this compound, such as methyl dialkylphosphinates and p-nitrophenyl diphenylphosphinate, have provided evidence supporting an A2-type mechanism where water is involved in the rate-determining step and cleavage of the phosphorus-oxygen bond occurs. nih.govmdpi.comcdnsciencepub.com For many phosphinate esters, the reaction exhibits a bell-shaped pH-rate profile, where the reaction rate initially increases with acid concentration, reaches a maximum, and then decreases at very high acid concentrations. nih.govmdpi.comcdnsciencepub.com

Detailed studies on the hydrochloric acid-catalyzed hydrolysis of a series of alkyl diphenylphosphinates have been conducted to optimize reaction conditions and understand the influence of the ester's alkyl group on reactivity. researchgate.netresearchgate.net These investigations monitored the reaction progress and determined pseudo-first-order rate constants, leading to the establishment of a reactivity order among different alkyl diphenylphosphinates. researchgate.net

Research Findings on Alkyl Diphenylphosphinate Hydrolysis

Kinetic studies on the HCl-catalyzed hydrolysis of various alkyl diphenylphosphinates have established a specific order of reactivity depending on the structure of the alkyl group. The findings indicate that steric and electronic effects of the alkyl substituent play a crucial role in the reaction rate.

Alkyl GroupReactivity OrderCatalystReference
Isopropyl1HCl researchgate.netresearchgate.net
Methyl2HCl researchgate.netresearchgate.net
Ethyl3HCl researchgate.netresearchgate.net
n-Propyl3HCl researchgate.netresearchgate.net
n-Butyl3HCl researchgate.netresearchgate.net

The established reactivity order is iPr > Me > Et ≈ Pr ≈ Bu. researchgate.netresearchgate.net This suggests that the hydrolysis is sensitive to the nature of the alcohol moiety.

Further investigations have explored alternative catalysts and conditions. The use of p-toluenesulfonic acid (PTSA) as a catalyst, particularly under microwave irradiation, has been shown to be an effective method for the hydrolysis of alkyl diphenylphosphinates. researchgate.netresearchgate.net For instance, the hydrolysis of these esters was achieved at 180 °C in the presence of 10% PTSA. researchgate.net This approach can offer advantages such as shorter reaction times compared to conventional heating with hydrochloric acid. researchgate.net For esters with n-alkyl substituents, the hydrolysis under these microwave conditions was completed in 1.5-2.2 hours. researchgate.net

The general mechanism for the acid-catalyzed hydrolysis of an ester like this compound involves initial protonation of the phosphoryl oxygen by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the alcohol (ethanol in this case) to yield the protonated diphenylphosphinic acid. The final step is the deprotonation of the product to regenerate the acid catalyst. libretexts.org

Catalytic Applications and Ligand Design with Ethyl Diphenylphosphinate

Role in Polymerization Catalysis

Ethyl diphenylphosphinate (B8688654) and its related phosphinate structures are integral to advanced polymerization catalysis, demonstrating significant utility in both ring-opening and olefin polymerization. Their electronic properties and capacity for modification allow for the design of sophisticated catalyst systems that offer control over polymer structure and properties.

Ring-Opening Polymerization (ROP) Systems

In the field of biodegradable polyesters, Ring-Opening Polymerization (ROP) of cyclic esters is a paramount methodology. Ethyl diphenylphosphinate has emerged as a key component in novel organocatalytic systems for this purpose.

A notable advancement in lactone polymerization is the development of a binary organocatalytic system utilizing ethyl diphenylphosphinite (EDPP) as an initiator in conjunction with diphenyl phosphate (B84403) (DPP) as a dual-role organocatalyst. rsc.org This system has proven highly effective for the controlled/living ring-opening polymerization of lactones such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). rsc.org

The success of this system hinges on the carefully balanced acidity of the diphenyl phosphate catalyst. It is acidic enough to activate the monomer but not so strong as to uncontrollably protonate the active phosphinite center. rsc.org In contrast, catalysts that are significantly weaker (like benzoic acid) or much stronger (like triflimide) fail to produce a controlled polymerization. rsc.org This system facilitates the synthesis of polyesters like poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL) with controlled molar masses and moderate dispersities (Mw/Mn: 1.15–1.31). rsc.org The living nature of this polymerization method is confirmed through kinetic studies and successful chain-extension experiments. rsc.org

Table 1: ROP of ε-Caprolactone (ε-CL) and δ-Valerolactone (δ-VL) using the EDPP/DPP System Data sourced from polymerization experiments.

The polymerization process in the ethyl diphenylphosphinite/diphenyl phosphate (EDPP/DPP) system proceeds via an Activated Monomer Mechanism (AMM). rsc.org In this mechanism, the organocatalyst (DPP) activates the cyclic ester monomer through protonation. rsc.org This activation renders the monomer more susceptible to nucleophilic attack.

The key steps are as follows:

Monomer Activation : The DPP catalyst protonates the carbonyl oxygen of the lactone monomer, activating it for ring-opening. rsc.org

Initiation : The initiator, ethyl diphenylphosphinite (EDPP), attacks the activated monomer. The monomer ring opens and inserts into the P-O bond of the EDPP. rsc.org Analyses using 1H NMR and MALDI-TOF MS spectra have confirmed that the ethoxy group from EDPP remains at the initiating end of the resulting polymer chain. rsc.org

Propagation : The growing polymer chain, which possesses a hydroxyl end group, continues to react with other activated monomer units.

Reversible Deactivation : A crucial feature of this system is a unique equilibrium between the active phosphinite center and a dormant, protonated species. This reversible deactivation of the chain end, managed by the medium acidity of DPP, is vital for controlling the polymerization. rsc.org

Organocatalytic Systems for Lactone Polymerization

Olefin Polymerization Catalysis

In the realm of olefin polymerization, ligands based on phosphinate structures are critical in the design of late-transition metal catalysts, particularly palladium complexes, for producing linear polyethylene (B3416737).

Palladium(II)-alkyl complexes featuring electronically-asymmetric, chelating ligands that contain both a strong phosphine (B1218219) donor and a weaker phosphinate or phosphonate (B1237965) donor have been developed for ethylene (B1197577) polymerization. uchicago.edunsf.gov These ligands, often abbreviated as PPO⁻, create a specific electronic environment around the palladium center that influences catalytic activity. nsf.govacs.org

Simple (PPO)PdMeL complexes, where the ligand contains a phosphine-phosphinate group, generally exhibit low activity for ethylene polymerization on their own. acs.org The performance of these catalysts is significantly tied to the electronic properties imparted by the asymmetric PPO⁻ ligand. nsf.gov

A significant enhancement in the performance of phosphine-phosphinate palladium alkyl catalysts is achieved through allosteric effects. nsf.govacs.org This involves the remote binding of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to the phosphinate oxygen atom of the PPO⁻ ligand. nsf.govacs.org

This binding event does not occur at the palladium's active site but remotely at the ligand. It induces a significant electronic change, increasing the positive charge on the palladium center. nsf.govacs.org This enhanced electrophilicity of the metal center leads to a substantial increase in the rate of chain growth (Rgrowth). nsf.gov

Crucially, this modification does not cause a proportional increase in the rate of chain transfer (Rtransfer), a common issue in related catalyst systems that leads to lower molecular weight polymers. nsf.govacs.org The mechanism is believed to involve a dissociative chain transfer process that is inhibited by the increased positive charge at the palladium center. nsf.gov The result is a dramatic improvement in both catalyst activity and the molecular weight of the polyethylene (PE) produced. nsf.govacs.org

For instance, the in situ conversion of a (PPO)PdMe(py) catalyst containing a phosphine-arenephosphonate ligand to its borane-adducted form increased the ethylene polymerization activity from 9.8 to 5700 kg mol⁻¹ h⁻¹ and the number-average molecular weight (Mn) of the polyethylene from 9,030 to 99,200 Da. nsf.govacs.orgacs.org

Table 2: Allosteric Enhancement of Ethylene Polymerization by B(C₆F₅)₃ Conditions: 80 °C, 410 psi ethylene. Catalyst is (PPO)PdMe(py) type. nsf.gov

Table of Mentioned Compounds

Phosphine-Phosphinate and Phosphine-Phosphonate Palladium Alkyl Catalysts

Phosphinate Derivatives as Ligands in Coordination Chemistry

Phosphinate derivatives, including those derived from this compound, are versatile ligands in coordination chemistry. Their utility stems from the electronic and steric properties of the phosphinate group, which can be fine-tuned to influence the behavior of metal centers in the resulting complexes. The phosphorus atom in these ligands possesses a lone pair of electrons available for donation to a metal, forming a coordinate bond. The substituents on the phosphorus and oxygen atoms play a crucial role in determining the ligand's coordination mode and the stability of the metal complex.

Design Principles for Phosphorus-Containing Ligands

The design of phosphorus-containing ligands is a fundamental aspect of catalysis and coordination chemistry, allowing for systematic control over the properties of metal complexes. ecampus.com Key principles in designing these ligands, such as phosphinates, involve the strategic manipulation of their steric and electronic characteristics. The rational design and development of ligands with stable and rigid structures is often an effective path to creating efficient catalytic reactions.

A critical parameter in ligand design is the Tolman cone angle , which provides a measure of the ligand's steric bulk. A larger cone angle signifies a more sterically demanding ligand, which can limit the number of ligands that can coordinate to a metal and affect the geometry of the complex. The two phenyl groups in diphenylphosphinate contribute significantly to its steric profile.

The electronic properties of the ligand are dictated by the substituents on the phosphorus atom. Electron-donating groups enhance the electron density on the phosphorus, making it a stronger Lewis base and a more effective electron donor to the metal. Conversely, electron-withdrawing groups diminish the electron density, resulting in a weaker donor and a better π-acceptor. The phenyl groups in this compound are generally considered electron-withdrawing.

The chelate effect is another vital principle. Bidentate or multidentate ligands, which bind to a metal center through multiple donor atoms, typically form more stable complexes than their monodentate counterparts. While this compound is a monodentate ligand, the phosphinate group can be integrated into larger molecules to create multidentate ligands, thereby enhancing the stability and altering the reactivity of the metal complexes.

Coordination Modes of Diphenylphosphinate Ligands with Metal Centers

Diphenylphosphinate ligands exhibit several coordination modes, which dictate the structure and reactivity of the resulting coordination complexes. These modes include monodentate, bidentate bridging, and chelating.

In the monodentate mode, the ligand binds to a single metal center through one of its oxygen atoms. This is a common arrangement, particularly when the ligand is in excess or when other bulky ligands are present.

The bidentate bridging mode is frequently observed and is crucial in forming polynuclear complexes and metal-organic frameworks. unesp.br In this mode, the two oxygen atoms of the phosphinate group link two different metal centers, leading to dimeric, oligomeric, or polymeric structures. The P=O and P-O groups of the phosphinate can bridge metal ions in various ways. nih.gov

A chelating mode, where both oxygen atoms of the phosphinate bind to the same metal, is less common for simple diphenylphosphinates but can be promoted through specific ligand design. unesp.br

Studies on the coordination of diphenylphosphinate with various metal ions like Eu(III), Ag(I), and Pb(II) have revealed diverse structural motifs. For instance, with europium(III), both chelate and bridged coordination modes have been observed to coexist. unesp.br In a silver cluster, two diphenylphosphinate ligands were found to adopt a novel coordination mode, co-protecting the surface of the cluster. researchgate.net

Metal IonCoordination ModeResulting Structure
Europium(III)Chelating and BridgingPolymeric arrangement
Silver(I)μ2:O1,O125-nuclearity silver cage
Lead(II)BridgingPolymeric chains

Metal-Organic Frameworks (MOFs) Incorporating Phosphinate Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov Phosphinate-based ligands, including diphenylphosphinate derivatives, have emerged as valuable building blocks for MOFs due to the phosphinate group's ability to act as a versatile bridging ligand. nih.gov The robustness of the resulting MOFs is enhanced by the strong P-C and P-O bonds. nih.gov

The rigid phenyl groups of diphenylphosphinate provide a scaffold for creating predictable and stable frameworks. The selection of the metal center and the specific phosphinate ligand enables the rational design of MOFs with tailored pore sizes, shapes, and functionalities. nih.gov Phosphinate-based MOFs have shown potential in applications such as gas storage, separation, and catalysis. nih.gov The phosphorus center can also serve as a site for post-synthetic modification, allowing for the introduction of new functional groups. researchgate.net Research has demonstrated the synthesis of iron-phosphinate MOFs that are isoreticular to previously reported structures, indicating that the principles of reticular chemistry can be applied to phosphinate-based systems. researchgate.net

Applications in Metal-Catalyzed Organic Transformations

Metal complexes featuring phosphinate ligands have shown catalytic activity in various organic reactions. The steric and electronic environment created by the phosphinate ligand around the metal center can significantly impact the catalyst's efficiency, selectivity, and stability.

A notable application is in cross-coupling reactions . Palladium complexes with phosphine and phosphinate ligands are widely used for Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov While phosphines are more common, phosphinate ligands can offer alternative or improved catalytic performance. mdpi.com For instance, palladium-catalyzed coupling of thiol esters with organostannanes can be mediated by copper(I) diphenylphosphinate under neutral conditions. vulcanchem.com

Another area of application is in polymerization reactions . For example, palladium complexes with phosphine-phosphinate ligands have been used as catalysts for ethylene polymerization. acs.org The allosteric binding of a co-catalyst to the P=O group of the phosphinate ligand can lead to substantial increases in both catalyst activity and the molecular weight of the resulting polyethylene. acs.org

Furthermore, rhodium complexes with phosphinate-containing ligands have been investigated for hydroformylation reactions , the conversion of alkenes to aldehydes. The electronic properties of the ligand can influence the regioselectivity of this transformation.

The table below summarizes some examples of metal-catalyzed reactions where diphenylphosphinate or related phosphinate ligands have been utilized.

Reaction TypeMetal CatalystLigand TypeKey Findings
Hirao ReactionPalladiumEthyl phenyl-H-phosphinateEffective for P-C coupling of chloroarenes. nih.gov
Ethylene PolymerizationPalladiumPhosphine-phosphinateAllosteric binding of B(C₆F₅)₃ enhances activity. acs.org
O-H Bond InsertionRhodiumDiphenylphosphinic acidCatalyzes insertion into H-P(O) bonds. wiley.com
Stille CouplingPalladiumTetrabutylammonium diphenylphosphinateStabilizes the catalyst and improves efficiency.

Computational Chemistry and Theoretical Studies of Ethyl Diphenylphosphinate

Quantum Mechanical Investigations of Reaction Mechanisms

Density Functional Theory (DFT) Studies on Transition States

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. aps.org For compounds in the aryl diphenylphosphinate (B8688654) series, ab initio methods have been employed to correlate electronic properties with observed reactivity. researchgate.net These calculations can elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the influence of substituents on the phosphorus center. researchgate.net Such studies on related phosphinates have shown that electron-withdrawing or -donating groups on the phenyl rings can significantly alter the electrophilicity of the phosphorus atom, thereby influencing its susceptibility to nucleophilic attack. researchgate.net These fundamental insights are crucial for predicting the reactivity of ethyl diphenylphosphinate in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of molecules over time, providing insights into their flexibility and preferred shapes in different environments. arxiv.orgpharmaexcipients.com For complex molecules with multiple rotatable bonds, like this compound, MD simulations can reveal the dynamic equilibrium between different conformers.

Prediction of Reactivity and Selectivity Profiles

Theoretical calculations are increasingly used to predict how a molecule will react and what products it will form. By analyzing the electronic and steric properties of a molecule, computational models can forecast its reactivity towards different reagents and the selectivity of its reactions. For instance, the electrophilicity of the phosphorus atom in this compound, which is a key factor in its reactivity, can be quantified using computational methods.

While specific predictive studies on this compound are sparse, research on the aminolysis of aryl diphenylphosphinates has shown that these compounds are generally more reactive than their thiophosphinate analogs. researchgate.net The reactivity is influenced by factors such as the basicity of the leaving group and the attacking amine. researchgate.net Computational models can help to rationalize these observed trends by examining the energetics of the reaction pathways.

Theoretical Spectroscopy for Mechanistic Insights

Theoretical calculations of spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, are invaluable for interpreting experimental data and gaining mechanistic insights. vu.lt

Studies on substituted aryl diphenylphosphinates have shown a correlation between the ³¹P NMR chemical shifts and the electronic properties of the substituents. researchgate.net Ab initio calculations of NMR chemical shifts for related phosphine (B1218219) compounds have demonstrated good agreement with experimental values, indicating the reliability of these theoretical approaches. researchgate.net For this compound, theoretical calculations could predict its characteristic ³¹P NMR chemical shift and how it might change upon reaction, providing a powerful tool for reaction monitoring. Similarly, calculated IR spectra could help to identify the vibrational modes associated with the P=O and P-O-C groups, which are key functional groups involved in many of its reactions.

Table of Predicted Properties for this compound

PropertyPredicted ValueMethod
Monoisotopic Mass246.08096 Da---
XlogP2.9---
Predicted Collision Cross Section (CCS) (Ų) CCSbase
[M+H]⁺157.3CCSbase
[M+Na]⁺163.9CCSbase
[M-H]⁻162.5CCSbase
Data sourced from PubChem. uni.lu

Advanced Spectroscopic Characterization in Mechanistic and Structural Research

In Situ and Operando Spectroscopic Techniques

In situ and operando spectroscopic methods are powerful for observing chemical reactions in real-time, providing a dynamic view of reacting systems. These techniques allow researchers to identify transient intermediates and understand kinetic profiles without disturbing the reaction.

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a highly effective tool for monitoring the progress of reactions involving ethyl diphenylphosphinate (B8688654). By tracking changes in the characteristic vibrational frequencies of functional groups, one can follow the consumption of reactants and the formation of products. The prominent P=O stretching band in ethyl diphenylphosphinate serves as a distinct spectroscopic marker. For instance, during the synthesis of polymers where this compound is used as a reactive flame retardant, in situ FT-IR can monitor the incorporation of the phosphinate moiety into the polymer backbone by observing changes in the P=O and P-O-C stretching vibrations.

A key application is in monitoring hydrolysis or transesterification reactions, where the change in the intensity of the P-O-C ester band relative to the P=O band can provide quantitative data on the reaction's progress and rate.

Table 1: Key FT-IR Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
P=OStretching1200-1250Indicates the presence and formation of the phosphinate product.
P-O-CStretching1020-1050Monitors the integrity and formation of the ester linkage.
P-PhStretching1435-1445Tracks the diphenylphosphinoyl moiety.
C-H (ethyl)Stretching2850-2960Can be used to monitor changes in the ethyl group environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (e.g., ¹H, ¹³C, ³¹P NMR for reaction progress and product structure in a research context)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural and mechanistic studies in organophosphorus chemistry. The use of multiple nuclei provides a comprehensive understanding of the molecular structure and its transformations.

³¹P NMR: The phosphorus-31 nucleus is highly sensitive to its chemical environment, making ³¹P NMR an exceptionally powerful probe. The chemical shift of this compound provides a clear starting point. During a reaction, such as its use in the Mitsunobu or Appel reactions, ³¹P NMR can track the conversion of the phosphinate to other phosphorus-containing species, allowing for the identification of key intermediates and the final product.

¹H and ¹³C NMR: These nuclei provide detailed information about the organic framework of the molecule. ¹H NMR is used to observe the protons of the ethyl and phenyl groups. For example, in a reaction involving the ethyl group, changes in the chemical shift and multiplicity of the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) signals are directly monitored. ¹³C NMR complements this by providing data on the carbon skeleton, confirming the connectivity and electronic environment of each carbon atom.

In mechanistic investigations, such as the study of catalytic cycles involving phosphinate ligands, time-resolved NMR experiments can capture fleeting intermediates, providing direct evidence for the proposed catalytic pathway.

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P~32Singlet-P=O
¹H~7.8-7.9Multiplet-Phenyl protons (ortho)
¹H~7.4-7.5Multiplet-Phenyl protons (meta, para)
¹H~4.0-4.2Quartet~7.1-OCH₂CH₃
¹H~1.2-1.3Triplet~7.1-OCH₂CH₃
¹³C~132Doublet~130Phenyl C (ipso)
¹³C~131Doublet~2.5Phenyl C (para)
¹³C~128Doublet~12Phenyl C (meta)
¹³C~131Doublet~10Phenyl C (ortho)
¹³C~61Doublet~6-OCH₂CH₃
¹³C~16Doublet~6-OCH₂CH₃

X-ray Crystallography for Molecular Structure and Stereochemical Determination

While NMR and IR spectroscopy provide data on connectivity, X-ray crystallography offers an unambiguous, high-resolution view of the molecule's three-dimensional structure in the solid state. Through single-crystal X-ray diffraction, precise measurements of bond lengths, bond angles, and torsion angles of this compound and its derivatives can be obtained. This technique is indispensable for confirming the absolute stereochemistry of chiral phosphinates or for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. The crystal structure of this compound confirms the expected tetrahedral geometry around the phosphorus atom.

Mass Spectrometry Techniques in Complex Reaction Analysis (e.g., MALDI-TOF MS for polymer structure analysis)

Mass spectrometry (MS) is a crucial analytical technique for determining molecular weights and deducing structural information from fragmentation patterns. For analyzing complex mixtures or large molecules involving this compound, advanced MS methods are employed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is particularly suited for the analysis of macromolecules like polymers, as it minimizes fragmentation during the ionization process. When this compound is used as a monomer or an end-capping agent in polymerization, MALDI-TOF MS can determine the molecular weight distribution (polydispersity) of the resulting polymer. The mass of the repeating unit in the spectrum confirms the polymer's structure, and analysis of the end groups can verify the successful incorporation of the phosphinate moiety. This is particularly relevant in the characterization of flame-retardant polymers where this compound is a key component.

Advanced Applications in Organic Synthesis

Ethyl Diphenylphosphinate (B8688654) as a Reagent in Complex Organic Transformations

While simple phosphinates are valued, structurally related phosphonates derived from the phosphinate scaffold are instrumental in key olefination reactions. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions to convert aldehydes or ketones into alkenes. alfa-chemistry.com The HWE reaction is a critical transformation in organic synthesis, prized for its reliability and, in modified forms, its stereoselectivity. alfa-chemistry.com

A significant application involves ethyl diphenylphosphonoacetate , a reagent structurally related to ethyl diphenylphosphinate, which is employed in the Z-selective HWE reaction developed by Ando. tcichemicals.com This method provides a reliable route to (Z)-α,β-unsaturated esters, which are important structural motifs in many natural products and pharmaceuticals. tcichemicals.com The reaction proceeds by treating ethyl diphenylphosphonoacetate with a strong base, such as sodium hydride (NaH), to generate a phosphonate (B1237965) carbanion. This carbanion then reacts with an aldehyde at low temperatures. tcichemicals.com The resulting (Z)-alkene is formed with good to excellent stereoselectivity. tcichemicals.com The byproducts of the HWE reaction are typically water-soluble phosphate (B84403) salts, which simplifies purification compared to the classic Wittig reaction. alfa-chemistry.com

The related Horner-Wittig reaction employs phosphine (B1218219) oxides, such as ethyldiphenylphosphine (B1294405) oxide. Reaction with a strong base like butyllithium, followed by addition of an aldehyde (e.g., benzaldehyde), leads to an intermediate that eliminates a diphenylphosphinate ion to furnish an alkene. clockss.org This process underscores the utility of the diphenylphosphinate moiety as an effective leaving group in carbon-carbon bond-forming reactions. clockss.org

ReagentAldehydeBaseSolventProductYieldE:Z Ratio
Ethyl diphenylphosphonoacetatep-TolualdehydeNaHTHFEthyl 3-(p-tolyl)acrylate83%1 : 3.67

Table 1: Example of a Z-Selective Horner-Wadsworth-Emmons reaction using ethyl diphenylphosphonoacetate. The reaction demonstrates good yield and selectivity for the Z-isomer. tcichemicals.com

Phosphinate Esters as Coupling Reagents in Peptide Chemistry

Phosphinate esters are highly effective coupling reagents for the formation of amide bonds, a cornerstone of peptide synthesis. One of the most prominent reagents in this class is pentafluorophenyl diphenylphosphinate (FDPP) . It has proven to be an efficient coupling reagent applicable to both solution-phase and solid-phase peptide synthesis. The use of such activated esters avoids many of the side reactions associated with other coupling methods.

The general mechanism involves the activation of a carboxyl group of an N-protected amino acid by the phosphinate ester. The resulting activated species is highly reactive towards the amino group of a second amino acid or peptide, leading to the formation of a new peptide bond with the release of the corresponding phenol (B47542) (e.g., pentafluorophenol) and diphenylphosphinic acid.

Racemization-Free Synthesis Methodologies

A significant challenge in peptide synthesis, particularly during the coupling of peptide fragments, is the racemization of the activated amino acid residue. Racemization can occur at the C-terminal amino acid via the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes, scrambling the stereochemistry.

The use of phosphinate esters like FDPP has been shown to be a highly effective method for racemization-free peptide synthesis. The activation process with FDPP proceeds under conditions that minimize the formation of the problematic oxazolone (B7731731) intermediate. This allows for the coupling of amino acid derivatives with high enantiomeric purity, which is critical for the synthesis of biologically active peptides where stereochemistry dictates function.

Solid-Phase Peptide Synthesis Applications

Phosphinate esters like FDPP are well-suited for SPPS. They can be used directly without the need for pre-activation steps. Their high reactivity ensures rapid and complete coupling reactions, which is essential for achieving high yields in the synthesis of long peptide sequences. The mild reaction conditions are compatible with the various protecting groups and resin linkers commonly used in modern SPPS methodologies, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. mdpi.com

Coupling ReagentApplicationKey Advantage
Pentafluorophenyl diphenylphosphinate (FDPP)Solution & Solid-Phase Peptide SynthesisHigh efficiency, suppresses racemization
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Peptide SynthesisMinimal dehydration byproducts, low racemization

Table 2: Comparison of FDPP with another common phosphonium-based coupling reagent, highlighting its primary advantage in preventing racemization.

Functionalization of Biologically Relevant Molecular Architectures

The selective chemical modification of complex biomolecules such as peptides and proteins is a central goal in chemical biology and drug development. Phosphinate chemistry provides powerful tools for this purpose, enabling the site-specific functionalization of proteins under physiological conditions.

A state-of-the-art strategy involves the use of phosphinate-based electrophiles for the chemoselective labeling of cysteine residues. Researchers have developed ethynyl-triazolyl-phosphinates (ETPs) as highly modular and cysteine-selective electrophiles for bioconjugation. nih.gov These reagents are synthesized via a copper-catalyzed "click" reaction between an azide-containing molecule and a diethynyl-phosphinate scaffold. nih.gov

The resulting ETP reagent exhibits high reactivity and selectivity for the thiol side chain of cysteine residues within a protein. This allows for the precise attachment of various payloads—such as fluorescent dyes, drug molecules, or other proteins—to a specific site. nih.gov This methodology has been successfully applied to generate functional peptide conjugates for cell labeling, stable antibody-drug conjugates (ADCs), and protein-protein conjugates. nih.gov The ability to use phosphinate-based reagents to forge new connections between complex biomolecules opens new avenues for creating novel therapeutics and research tools. nih.govrsc.org

Emerging Research Directions and Future Prospects

Integration of Ethyl Diphenylphosphinate (B8688654) Research with Sustainable Chemistry

The principles of green chemistry are increasingly influencing the direction of chemical synthesis and process design. acs.orgatbuftejoste.com.ng Research involving ethyl diphenylphosphinate is aligning with this paradigm, focusing on developing more environmentally friendly synthetic methods. acs.orgatbuftejoste.com.ng A significant area of advancement is the development of "greener" variations of established reactions, such as the Hirao reaction. rsc.orgrsc.org

Traditionally, the Hirao reaction, a palladium-catalyzed cross-coupling of >P(O)H compounds with aryl halides, has been a cornerstone for forming P-C bonds. rsc.orgrsc.org However, these reactions often relied on phosphine (B1218219) ligands, which can be toxic and costly. rsc.org Recent research has demonstrated the feasibility of conducting this reaction under microwave-assisted and solvent-free conditions, using a P-ligand-free Pd(OAc)₂ catalyst. rsc.orgrsc.org This approach not only simplifies the catalytic system but also reduces waste and energy consumption. rsc.orgrsc.org For instance, the coupling of various >P(O)H species, including those that can generate this compound, with bromoarenes has been successfully achieved with high efficiency. rsc.orgrsc.org

Furthermore, investigations into the hydrolysis of phosphinates like this compound are also being viewed through a green chemistry lens. researchgate.net Microwave-assisted hydrolysis, for example, offers a more rapid and potentially more energy-efficient alternative to conventional heating methods for producing the corresponding phosphinic acids, which are valuable building blocks in their own right. researchgate.net

Exploration of Novel Reactivities and Transformation Pathways

Beyond its established roles, researchers are actively seeking to uncover new reactivities and transformation pathways for this compound and related phosphinates. This exploration is leading to the development of innovative synthetic methodologies.

One such area is the exploration of electrochemical methods. Cyclic voltammetry studies of this compound have revealed that its reduction proceeds through a mechanism involving a radical-anion intermediate, similar to the monoelectronic reduction of aromatic esters. gre.ac.uk This insight opens the door for developing novel electrochemical deoxygenation reactions and other transformations that leverage this unique reactivity. gre.ac.uk

Another frontier is the investigation of insertion reactions. For example, rhodium-catalyzed O-H bond insertion reactions between H-phosphoryl compounds and carbenes generated from pyridotriazoles have been shown to produce α-substituted phosphinates. wiley.com This represents a new method for carbon-heteroatom bond formation, expanding the synthetic utility of phosphinates. wiley.com

Furthermore, the development of palladium-catalyzed direct diarylation of sodium hypophosphite offers a novel and more atom-economical route to diarylphosphinates, including this compound. mdpi.com This method circumvents the use of moisture-sensitive and toxic starting materials like phosphorus oxychloride (POCl₃) and reactive organometallic reagents, which are common in traditional synthetic routes. mdpi.comresearchgate.net The reaction proceeds through key intermediates like hypophosphite esters and arylphosphonic acid esters. mdpi.com

Development of Next-Generation Catalytic Systems

The phosphorus center in this compound and its derivatives makes them attractive candidates for the development of novel ligands and catalysts. Research in this area is focused on creating more active, selective, and robust catalytic systems for a variety of chemical transformations.

One promising approach involves the use of phosphinate-containing ligands in transition metal catalysis. For example, palladium complexes bearing phosphine-phosphinate and phosphine-phosphonate ligands have been investigated for ethylene (B1197577) polymerization. acs.org A fascinating development is the allosteric activation of these catalysts. The binding of a Lewis acid, such as B(C₆F₅)₃, to the P=O group of the phosphinate ligand can significantly enhance the catalyst's activity and the molecular weight of the resulting polyethylene (B3416737). acs.org This demonstrates a sophisticated strategy for tuning catalytic performance through remote electronic effects. acs.org

Moreover, the versatility of the phosphinate group allows for its incorporation into more complex ligand architectures. For instance, pentadentate macrocyclic bis-phosphinate chelators have been synthesized and used to form complexes with metals like gallium(III) and iron(III). acs.org These complexes are being explored as scaffolds for various applications, including radiopharmaceutical chemistry. acs.org

The development of ligand-free catalytic systems, as seen in the greener Hirao reaction, also represents a significant step forward. rsc.orgrsc.org By eliminating the need for external phosphine ligands, these systems offer practical advantages in terms of cost, simplicity, and reduced environmental impact. rsc.orgrsc.org

Bio-Inspired Synthesis and Chemical Biology Interfaces (Focus on fundamental chemical principles)

Drawing inspiration from biological systems provides a powerful strategy for designing new molecules and catalytic processes. While direct applications of this compound in biological systems are not the primary focus, the fundamental chemical principles derived from bio-inspired research are highly relevant to its chemistry.

The phosphonate (B1237965) and phosphinate moieties are found in various biologically active molecules and are used to create bio-inspired materials. rsc.orgresearchgate.netacs.org For example, the synthesis of bio-inspired phosphonyl-functionalized ionic liquids has been achieved using click chemistry principles. rsc.org This work, while focusing on phosphonates, highlights the potential for incorporating phosphinate groups into novel molecular architectures with tailored properties.

In the realm of catalysis, bio-inspired engineering of cobalt-phosphonate nanosheets has led to robust catalysts for the hydrogen evolution reaction (HER). acs.org The design principles, which involve tuning the electronic environment of the metal center through coordination with phosphonate groups, can be extrapolated to the design of new catalysts incorporating phosphinate ligands like those derived from this compound. acs.org

Furthermore, the study of phosphoglycosyl transferases, enzymes that handle polyprenol phosphate (B84403) substrates within a lipid bilayer, provides fundamental insights into the interactions between phosphorus-containing molecules and biological membranes. nih.gov Understanding these interactions at a molecular level can inform the design of phosphinate-based molecules with specific membrane-targeting properties.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational chemistry offers a powerful paradigm for accelerating discovery and gaining deeper mechanistic understanding. This synergistic approach is being increasingly applied to the study of this compound and related organophosphorus compounds. chemrxiv.org

Computational studies, often using Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. For example, theoretical calculations have been used to justify the conditions required for the P-C coupling of chloroarenes in a modified Hirao reaction and to explain the role of the base in these transformations. mdpi.com

In the study of catalytic systems, computational modeling can help to understand the structure of catalytic intermediates and transition states. chemrxiv.org For instance, in the context of a dual-bridged bimetallic catalyst, computational studies have been crucial in understanding the synergistic effect between a Lewis acid and orbital interactions in promoting the transformation of secondary phosphine oxides. chemrxiv.org

The stereoselectivity of reactions involving phosphonates has also been investigated through a combination of experimental and theoretical methods. This integrated approach allows for a more complete picture of the factors controlling the outcome of chemical reactions. Similarly, synergistic computational and experimental studies of enzyme-ligand ensembles, such as a phosphoglycosyl transferase with its substrate, provide detailed insights into molecular recognition and catalysis that can guide the design of new inhibitors or probes. nih.gov

Q & A

How can reaction conditions be optimized for synthesizing ethyl diphenylphosphinate derivatives in copper-mediated cross-linking reactions?

Optimization involves selecting solvents (e.g., DMF), temperature (80°C), and stoichiometric ratios of reactants. Copper(I) diphenylphosphinate acts as a catalyst, enabling efficient coupling between thioesters and stannyl reagents. Purification via silica gel column chromatography (10–15% ethyl acetate in hexanes) yields products with high purity (71–78%) . Key parameters include reaction time (24 h) and reagent ratios (2:1 stannyl reagent to thioester). Monitoring via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS ensures structural validation.

What methodologies are used to study the hydrolysis kinetics of this compound under acidic conditions?

Hydrolysis kinetics are analyzed using pseudo-first-order models, assuming constant [H2_2O] and [HCl]. Reactions are monitored via 31P^{31}\text{P} NMR to track substrate and product ratios. Data fitting with nonlinear least-squares methods (e.g., Excel Solver’s generalized reduced gradient) calculates rate constants (k=1.36h1k = 1.36 \, \text{h}^{-1} for methyl ester). Concentration profiles (e.g., Figure 2 in , R2=0.995R^2 = 0.995) validate model accuracy. Reflux conditions (12% HCl, 3–7 h) ensure complete conversion .

What mechanisms are proposed for the electrochemical reduction of this compound, and how can cyclic voltammetry (CV) elucidate them?

CV in DMF with a glassy carbon electrode reveals a monoelectronic reduction pathway. This compound forms a radical-anion intermediate, which decomposes into diphenylphosphinate and an alkyl radical. Peak potentials (EredE_{\text{red}}) and coulometric data confirm this mechanism, analogous to aromatic ester reductions. Comparative CV with ethyl toluate highlights distinct redox behavior, aiding mechanistic differentiation .

How can radical reaction pathways involving this compound be characterized under photo-induced conditions?

Visible light activates methylacridinium to generate a radical via electron transfer from trivalent phosphines. Intermediates (e.g., phosphinium cations, phosphoranyl radicals) are detected via EPR or trapping experiments. Catalytic I2_2 promotes electron transfer, yielding products like 10-methylacridan. Spectroscopic monitoring (UV-vis, 31P^{31}\text{P} NMR) and kinetic isotope effects validate radical participation .

What analytical techniques validate the incorporation of this compound derivatives into flame-retardant polymers?

Phosphinate salts (e.g., zinc diphenylphosphinate) are characterized via 31P^{31}\text{P} NMR for purity, FTIR for P=O/P-C bonding, and TGA/DSC for thermal stability. Polymer composites are tested for flame retardancy using UL-94 or LOI assays. Synergistic effects with metal oxides (e.g., Al2_2O3_3) enhance flame suppression .

How should researchers address contradictions in reaction outcomes when using this compound in different solvent systems?

Contradictory results (e.g., ethoxylation vs. triazole formation) require systematic solvent screening (polar aprotic vs. protic) and control experiments. Mechanistic probes (e.g., radical inhibitors, isotopic labeling) identify solvent-dependent pathways. Computational studies (DFT) can model solvent effects on transition states .

What spectroscopic methods are effective for real-time monitoring of this compound reactions?

31P^{31}\text{P} NMR is critical for tracking phosphorus-containing intermediates (e.g., phosphinates, phosphoric acids). Integration of peak areas quantifies reaction progress. For radical reactions, in-situ EPR or spin-trapping with TEMPO confirms transient species. GC-MS complements NMR for volatile byproduct analysis .

How does the steric and electronic environment of phosphorus influence the reactivity of this compound in organometallic synthesis?

Bulky diphenyl groups hinder nucleophilic attack at phosphorus, favoring ligand exchange in organotin complexes (e.g., Et2_2Sn(O2_2PPh2_2)2_2). X-ray crystallography reveals polymeric structures with Sn2_2O4_4P2_2 rings. IR/Raman spectra (P-O stretching at 1100–1200 cm1^{-1}) and mass spectrometry (Sn(O2_2PR2_2)+^+ peaks) provide structural insights .

What strategies mitigate side reactions during alcoholysis of this compound?

Microwave-assisted alcoholysis (200–220°C, 2–3.5 h) with ionic liquid catalysts (e.g., [bmim][PF6_6]) improves selectivity. Excess alcohol (15× molar ratio) shifts equilibrium toward esterification. Column chromatography (hexane/ethyl acetate) isolates phosphinate esters (89–92% yield). 31P^{31}\text{P} NMR confirms minimal acid (2) or unreacted starting material .

How are computational methods applied to predict the reactivity of this compound in novel reactions?

DFT calculations model transition states for hydrolysis or radical pathways. Fukui indices identify electrophilic/nucleophilic sites on phosphorus. MD simulations predict solvent effects on reaction trajectories. Benchmarking against experimental kobsk_{\text{obs}} values refines computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.